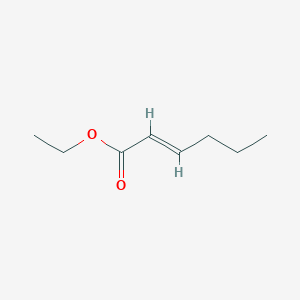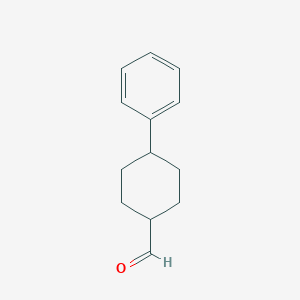![molecular formula C15H18F3NO3 B075351 butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 1550-95-4](/img/structure/B75351.png)
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BTPP and is used in different laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
BTPP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes such as memory, learning, and muscle movement. By inhibiting the breakdown of acetylcholine, BTPP can enhance the activity of this neurotransmitter, leading to improved cognitive function and muscle control.
Effets Biochimiques Et Physiologiques
BTPP has been shown to have various biochemical and physiological effects in laboratory experiments. It can improve cognitive function in animals and humans, leading to better memory and learning abilities. BTPP has also been shown to improve muscle control in animal models, making it a potential treatment for various neuromuscular disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BTPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. BTPP is also readily available and can be purchased from various chemical suppliers. However, there are also some limitations to its use. BTPP is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which means that its effects may not be long-lasting.
Orientations Futures
There are several future directions for research on BTPP. One area of interest is the development of new drugs based on the structure of BTPP. Researchers are also investigating the potential use of BTPP in the treatment of various neurological and neuromuscular disorders. Another area of interest is the development of more efficient synthesis methods for BTPP, which could make it more widely available for research purposes.
Conclusion
In conclusion, BTPP is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its mechanism of action as an acetylcholinesterase inhibitor has been well established, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, BTPP remains a promising compound for future research and development.
Méthodes De Synthèse
The synthesis of BTPP involves the reaction of butyl (2S)-3-phenyl-2-hydroxypropanoate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, and the product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
BTPP has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of novel compounds that have anti-cancer properties. BTPP has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propriétés
Numéro CAS |
1550-95-4 |
|---|---|
Nom du produit |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Formule moléculaire |
C15H18F3NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C15H18F3NO3/c1-2-3-9-22-13(20)12(19-14(21)15(16,17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,19,21)/t12-/m0/s1 |
Clé InChI |
APGGCCFPMAPWKS-LBPRGKRZSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES canonique |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



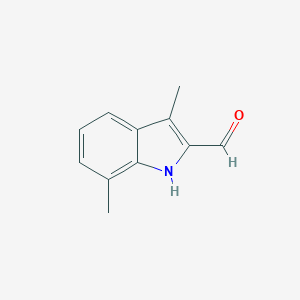
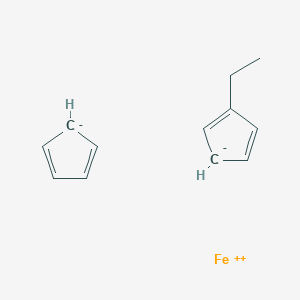
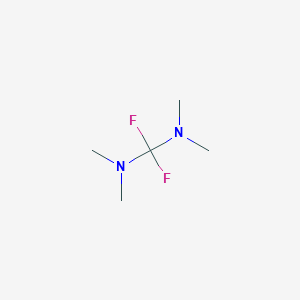
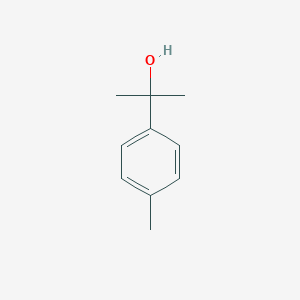
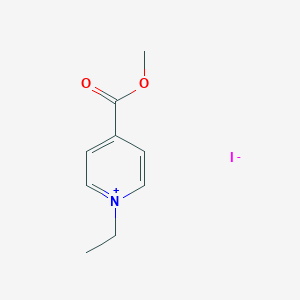
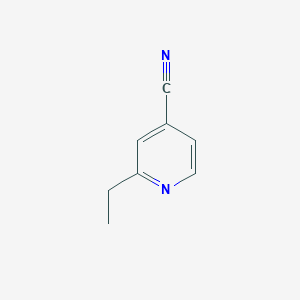
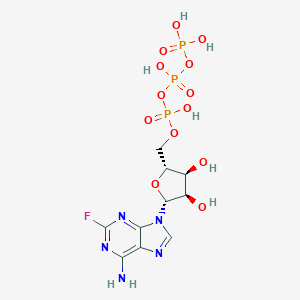
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)
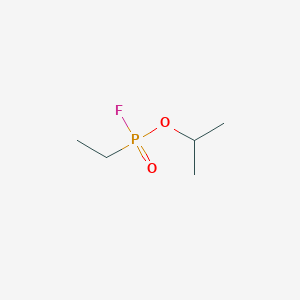
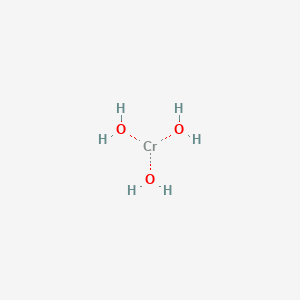
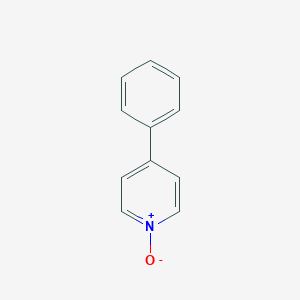
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
